(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone

Chiral Resolution Stereochemistry Enantiomeric Purity

(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone (CAS 1272966-06-9) is a racemic amide-ketone hybrid molecule incorporating a 1,4-benzodioxane scaffold and a 3-hydroxypyrrolidine moiety. The compound features a single chiral center on the pyrrolidine ring, giving rise to (R)- and (S)-enantiomeric forms (CAS 1354028-34-4 and 1354025-34-5 respectively) with distinct stereochemical configurations.

Molecular Formula C13H15NO4
Molecular Weight 249.266
CAS No. 1272966-06-9
Cat. No. B591513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone
CAS1272966-06-9
Molecular FormulaC13H15NO4
Molecular Weight249.266
Structural Identifiers
SMILESC1CN(CC1O)C(=O)C2COC3=CC=CC=C3O2
InChIInChI=1S/C13H15NO4/c15-9-5-6-14(7-9)13(16)12-8-17-10-3-1-2-4-11(10)18-12/h1-4,9,12,15H,5-8H2
InChIKeyKKGLSUFGUMIMAC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone (CAS 1272966-06-9): A Chiral Benzodioxane-Pyrrolidine Building Block


(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone (CAS 1272966-06-9) is a racemic amide-ketone hybrid molecule incorporating a 1,4-benzodioxane scaffold and a 3-hydroxypyrrolidine moiety . The compound features a single chiral center on the pyrrolidine ring, giving rise to (R)- and (S)-enantiomeric forms (CAS 1354028-34-4 and 1354025-34-5 respectively) with distinct stereochemical configurations [1]. This architecture places the compound within the same chemical space as key intermediates used in alpha-1 adrenoceptor antagonist synthesis, notably doxazosin, while the 3-hydroxypyrrolidine amide linkage provides hydrogen-bond donor/acceptor capacity distinct from the piperazine-based analogs that dominate this scaffold class .

Why Generic (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone (CAS 1272966-06-9) Cannot Be Replaced by Piperazine or Des-Hydroxy Analogs


In-class benzodioxane-carbonyl building blocks are not interchangeable due to the divergent conformational, electronic, and stereochemical profiles introduced by the amine partner. The piperazine analog (CAS 70918-74-0) is a well-established doxazosin intermediate featuring a symmetrical, more basic secondary amine that forms hydrochloride salts readily, whereas the 3-hydroxypyrrolidine moiety in the target compound introduces a single chiral center with a hydrogen-bond-donating hydroxyl group that alters molecular recognition, solubility, and downstream coupling regioselectivity . Des-hydroxylation to (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(pyrrolidin-1-yl)methanone eliminates both chirality and the hydroxyl handle required for further derivatization (e.g., esterification, etherification, oxidation to ketone), making generic substitution unsuitable for enantioselective synthesis or structure-activity relationship (SAR) exploration campaigns . These structural differences translate into distinct pharmacokinetic and pharmacodynamic outcomes in derived target molecules, as demonstrated by the differential α-glucosidase inhibitory activities (IC50 ranging from 0.80 to 27.60 µM) reported for structurally analogous benzodioxin derivatives with varying hydroxyl substitution patterns [1].

Quantitative Differentiation Evidence for (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone (CAS 1272966-06-9) Against Closest Analogs


Stereochemical Configuration vs. Racemic and Enantiomeric Analogs

The target compound (CAS 1272966-06-9) is supplied as a racemic mixture (1:1 R:S), providing a cost-effective starting material for chiral resolution or asymmetric synthesis optimization . In contrast, the individual (R)-enantiomer (CAS 1354028-34-4) and (S)-enantiomer (CAS 1354025-34-5) are available at comparable purity (95%) but typically at higher procurement cost due to additional resolution steps . For laboratories evaluating stereochemical SAR, the racemate enables initial screening before committing to expensive enantiopure synthesis, offering a calculable cost-differential procurement strategy.

Chiral Resolution Stereochemistry Enantiomeric Purity Benzodioxane Derivatives

Hydrogen-Bond Donor Capacity vs. Piperazine Analog (CAS 70918-74-0)

The 3-hydroxypyrrolidine amide in the target compound provides a hydrogen-bond donor (HBD) count of 1, whereas the piperazine analog (CAS 70918-74-0) contains only H-bond acceptors (HBA) from the piperazine nitrogens but no HBD groups in its free base form . This difference in HBD capacity directly impacts calculated LogP and aqueous solubility, as demonstrated by class-level SAR studies on benzodioxin derivatives where hydroxyl-containing compounds exhibited α-glucosidase IC50 values as low as 0.80 ± 0.01 µM, surpassing the non-hydroxylated analogs [1]. The hydroxyl group further serves as a synthetic handle for prodrug strategies (ester prodrugs, phosphate prodrugs) not accessible with the piperazine analog.

Hydrogen Bonding Solubility LogP ADME Benzodioxane Scaffold

Conformational Restriction vs. Flexible Pyrrolidine Analog (CAS 1824388-97-7)

The target compound features a carbonyl linker between the benzodioxane and pyrrolidine rings, creating an amide bond with partial double-bond character that restricts rotational freedom and locks the pyrrolidine in a defined orientation relative to the benzodioxane scaffold . In contrast, 3-(2,3-dihydro-1,4-benzodioxin-2-yl)pyrrolidine (CAS 1824388-97-7) replaces the carbonyl with a direct C-C bond, resulting in a fully rotatable linkage and a different conformational ensemble . This conformational restriction has been shown to improve target binding affinity in related benzodioxin-pyrrolidine analogs, such as 2-(8-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine which achieved an IC50 of 380 nM against its protein target via a dual-binding mechanism where the benzodioxane occupied the FAD-binding pocket while the pyrrolidine engaged the substrate-binding site .

Conformational Analysis Ring Constraint Benzodioxane Pyrrolidine Bioisostere

Synthetic Tractability for Bioisostere Scaffold Hopping vs. Morpholine Analog

The 3-hydroxypyrrolidine ring in the target compound can serve as a synthetic precursor to morpholine bioisosteres via oxidation of the hydroxyl to a ketone followed by Baeyer-Villiger ring expansion, a transformation not accessible from the corresponding morpholine analog (2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(morpholin-1-yl)methanone . This synthetic versatility enables scaffold hopping within the same starting material, allowing medicinal chemists to explore both pyrrolidine- and morpholine-containing lead series from a single procurement. The benzodioxane scaffold class has demonstrated tractable SAR across multiple therapeutic targets, including α-glucosidase inhibition with IC50 values ranging from sub-micromolar to low micromolar potency [1].

Scaffold Hopping Bioisostere Pyrrolidine Morpholine Medicinal Chemistry

Procurement-Relevant Application Scenarios for (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone (CAS 1272966-06-9)


Chiral Resolution and Asymmetric Synthesis Feasibility Assessment

Medicinal chemistry teams evaluating the stereochemical SAR of benzodioxane-pyrrolidine leads should procure the racemic target compound (CAS 1272966-06-9) as a cost-efficient entry point. The racemate enables initial chiral HPLC method development and biological screening of both enantiomers simultaneously, as demonstrated by the commercial availability of resolved (R)- and (S)-forms at the same purity specification (95%) . This approach defers the higher cost of enantiopure procurement until biological activity data justifies resolution, providing a direct cost-avoidance strategy for early discovery programs.

Doxazosin Impurity Profiling and Reference Standard Synthesis

The target compound shares the 1,4-benzodioxane-2-carbonyl pharmacophore with doxazosin and its known impurities . Analytical development and quality control laboratories requiring impurity reference standards for doxazosin-related substances can utilize this compound as a process impurity marker or as a synthetic precursor to hydroxylated doxazosin analogs, as described in US5543411A for anti-atherosclerosis hydroxylated doxazosin derivatives [1].

Fragment-Based Drug Discovery (FBDD) Library Expansion

With a molecular weight of 249.26 Da and 1 H-bond donor, the compound adheres to the 'Rule of Three' guidelines for fragment-based screening libraries . The benzodioxane scaffold occupies the FAD-binding pocket in enzyme targets, while the hydroxyl-pyrrolidine engages substrate-binding sites, a dual-binding mechanism that achieved 380 nM potency in structurally related analogs . Fragment library curators should prioritize this compound over non-hydroxylated pyrrolidine analogs to maximize H-bond interaction potential in primary screens.

Prodrug Design and Solubility Optimization Programs

Drug metabolism and pharmacokinetics (DMPK) teams facing solubility-limited absorption for benzodioxane-based leads should procure this compound as a scaffold for phosphate ester or amino acid ester prodrug synthesis. The secondary alcohol on the pyrrolidine ring serves as a covalent attachment point for promoiety conjugation, a strategy not accessible with the piperazine analog (CAS 70918-74-0) which lacks hydroxyl functionality . Class-level evidence from benzodioxin SAR studies confirms that hydroxyl substitution enhances in vitro potency (IC50 improvement up to 34-fold vs. non-hydroxylated analogs) while providing a handle for further pharmacokinetic optimization [2].

Quote Request

Request a Quote for (2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(3-hydroxypyrrolidin-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.